N-(2-methoxy-4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(2-Methoxy-4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 2-methoxy-4-nitrophenylamine group attached to a benzoyl moiety substituted with a pyrrolidine sulfonyl group.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-17-12-14(21(23)24)6-9-16(17)19-18(22)13-4-7-15(8-5-13)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCARTHECRRUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a sulfonamide and an aromatic amide, featuring a methoxy group, a nitro group, and a pyrrolidine moiety, which enhance its biological activity. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is CHNOS, with a molecular weight of 419.5 g/mol. The structural features include:
- Methoxy group at the ortho position of the nitrophenyl ring.
- Nitro group contributing to its reactivity.
- Pyrrolidinylsulfonyl group , which is critical for its biological interactions.
Synthetic Routes
The synthesis typically involves several key steps:
- Nitration of Phenyl Ring : Aniline undergoes nitration to introduce a nitro group.
- Formation of Benzamide : The nitrated aniline reacts with benzoyl chloride.
- Sulfonylation : The benzamide is reacted with pyrrolidine and sulfonyl chloride to introduce the pyrrolidinylsulfonyl group.
These steps can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites.
- Bioreduction : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components.
- Antimicrobial Activity : Its structure allows it to exhibit significant antimicrobial properties against various pathogens .
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against bacterial strains. For instance, derivatives similar to this compound showed MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Anticancer Potential
Research has indicated that compounds containing similar structural motifs exhibit significant anticancer activity. For example, a study found that certain pyrrole derivatives demonstrated cytotoxic effects on colon carcinoma cell lines, suggesting that modifications in the aromatic rings can enhance biological efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| N-(2-nitrophenyl)-4-(morpholin-1-ylsulfonyl)benzamide | Morpholine instead of pyrrolidine | Moderate antibacterial activity | |
| N-(2-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Piperidine instead of pyrrolidine | Lower efficacy compared to pyrrolidine derivative |
This table highlights the uniqueness of this compound due to its specific structural elements that enhance its biological activities compared to similar compounds.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on the Benzoyl Moiety
CDD-833850 (5-Chloro-2-Hydroxy-N-(2-Methoxy-4-Nitrophenyl)Benzamide)
- Structure : Shares the 2-methoxy-4-nitrophenylamine group but differs in the benzoyl substituents (5-chloro-2-hydroxy vs. pyrrolidine sulfonyl).
- Implications: The chloro and hydroxy groups in CDD-833850 introduce electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with polar residues in biological targets.
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
- Structure : Features a bromine substituent on the benzoyl ring and a 4-methoxy-2-nitrophenylamine group.
- Implications : The para-methoxy group in 4MNB (vs. ortho-methoxy in the target compound) alters steric and electronic effects, which could influence binding affinity. Bromine’s hydrophobicity might reduce solubility compared to the sulfonamide group in the target compound .
Variations in the Amine Substituent
4-Nitro-N-(2-Piperidin-1-Ylethyl)Benzamide
- Structure : Retains the nitrobenzamide core but substitutes the phenylamine with a piperidine-ethyl chain.
- Implications : The piperidine group introduces basicity, which could enhance membrane permeability. However, the lack of a methoxy group may reduce target specificity compared to the ortho-methoxy-nitroaniline in the target compound .
Heterocyclic Modifications
N-(5-(4-(Methylsulfonyl)Phenyl)-1,3,4-Oxadiazol-2-Yl)-4-(Pyrrolidin-1-Ylsulfonyl)Benzamide
- Structure : Replaces the aniline group with a 1,3,4-oxadiazole ring bearing a methylsulfonylphenyl group.
- Implications: The oxadiazole ring may enhance metabolic resistance, while the methylsulfonyl group increases hydrophilicity.
Physicochemical Properties
- Solubility : The pyrrolidine sulfonyl group in the target compound likely improves aqueous solubility compared to bromine (4MNB) or chloro-hydroxy (CDD-833850) substituents .
- Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) aligns with drug-like properties, similar to analogues in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
